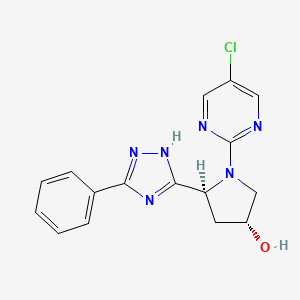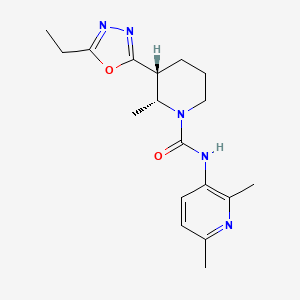![molecular formula C9H16N4O4S B7354676 (2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid](/img/structure/B7354676.png)
(2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound is also referred to as MTSES, and it is a sulfhydryl-modifying reagent that has been used to study the function of proteins and enzymes.
作用机制
The mechanism of action of (2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid involves the modification of sulfhydryl groups in proteins and enzymes. This modification can alter the function of these molecules, leading to changes in their activity, stability, and interactions with other molecules. Additionally, this compound can also affect the structure of proteins, leading to changes in their conformation and stability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein or enzyme being studied. However, in general, this compound can affect the activity, stability, and interactions of these molecules, leading to changes in their function. Additionally, this compound can also affect the structure of proteins, leading to changes in their conformation and stability.
实验室实验的优点和局限性
One of the main advantages of using (2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid in lab experiments is its ability to modify sulfhydryl groups in proteins and enzymes. This modification can provide valuable insights into the function of these molecules and their role in various biological processes. Additionally, this compound is relatively easy to synthesize and can be used in a wide range of applications.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that its effects can be difficult to predict, and it may not be suitable for all types of proteins and enzymes. Additionally, this compound can also have non-specific effects on other molecules, leading to potential confounding results.
未来方向
There are several future directions for the use of (2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid in scientific research. One potential direction is the development of new drugs and therapies based on its ability to modify sulfhydryl groups in proteins and enzymes. Additionally, this compound could be used to study the role of these molecules in various disease states, such as cancer and neurodegenerative disorders. Finally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
合成方法
(2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid can be synthesized by reacting 2-methyl-4-nitroimidazole with sodium hydride, followed by reaction with chloroacetic acid. The resulting product can then be treated with triethylamine and methanesulfonyl chloride to obtain the final product.
科学研究应用
(2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid has been used in various scientific research applications. One of the most significant applications of this compound is in the study of protein function. It has been used to study the role of sulfhydryl groups in proteins and enzymes, as well as to investigate the effects of protein modifications on their function. Additionally, this compound has been used in the study of ion channels, transporters, and receptors, as well as in the development of new drugs and therapies.
属性
IUPAC Name |
(2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4S/c1-4-6(2)8(9(14)15)12-18(16,17)7-5-10-13(3)11-7/h5-6,8,12H,4H2,1-3H3,(H,14,15)/t6-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJCVQPSGRVSCA-XPUUQOCRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=NN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=NN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,5S)-1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol](/img/structure/B7354597.png)

![1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-3-[4-(2-methoxyethoxy)pyrimidin-2-yl]urea](/img/structure/B7354608.png)
![1-(4-tert-butylpyrimidin-2-yl)-3-[(2S)-1-hydroxy-3-methylbutan-2-yl]urea](/img/structure/B7354612.png)
![2-[1-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]ethyl]-5-methyl-1,3-oxazole](/img/structure/B7354623.png)




![N-[4-[[(2R,6R)-2-(2-hydroxyethyl)-6-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7354663.png)
![2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol](/img/structure/B7354664.png)
![(2R)-2-[(2,6-dimethylphenyl)methylamino]-3-phenylpropanoic acid](/img/structure/B7354679.png)
![N-cyclopropyl-2-[(2S,4R)-4-hydroxy-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B7354686.png)
![(3aS)-2-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one](/img/structure/B7354691.png)